![molecular formula C13H20F3NO4 B15307890 1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoroethyl group attached to the piperidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Protection: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Substitution: The trifluoroethyl group is introduced via nucleophilic substitution using a suitable trifluoroethylating agent.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled addition of reagents and temperature regulation.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, trifluoroethylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability during chemical reactions, while the trifluoroethyl group enhances lipophilicity and bioavailability. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Uniqueness
1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in pharmaceutical research for the development of new drugs with improved efficacy and safety profiles.
属性
分子式 |
C13H20F3NO4 |
|---|---|
分子量 |
311.30 g/mol |
IUPAC 名称 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H20F3NO4/c1-12(2,3)21-11(20)17-5-4-8(7-13(14,15)16)6-9(17)10(18)19/h8-9H,4-7H2,1-3H3,(H,18,19) |
InChI 键 |
LKZNIHJJCKAJEL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)
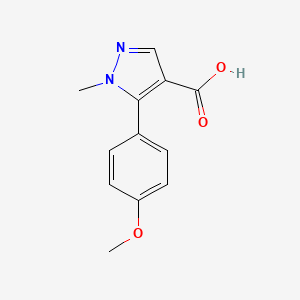
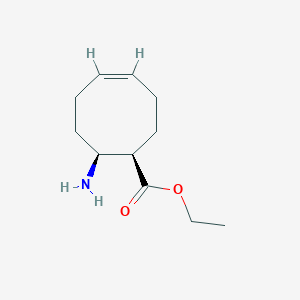
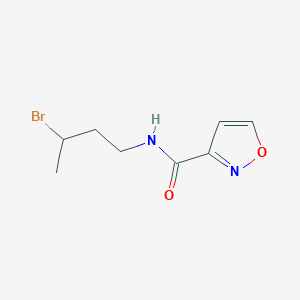
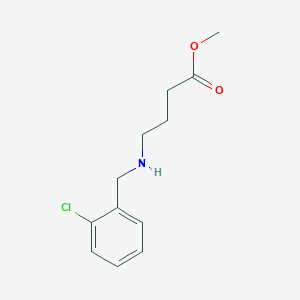
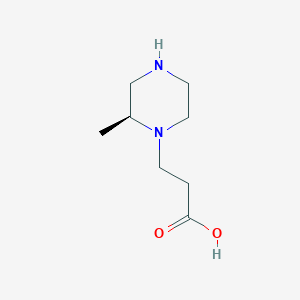
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
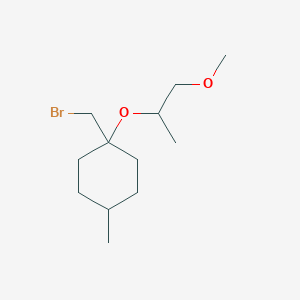
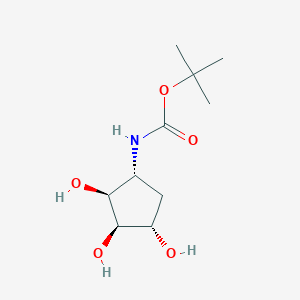
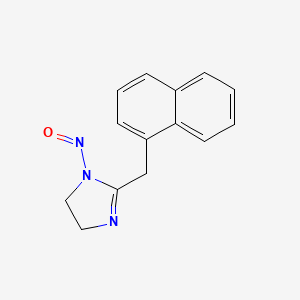
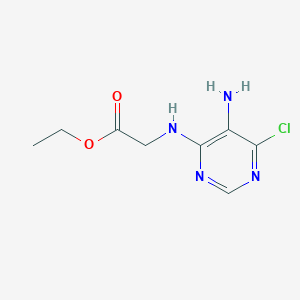
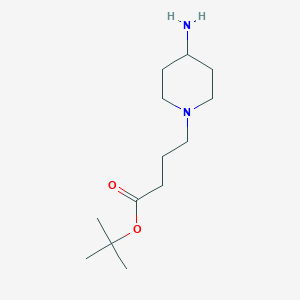
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)

